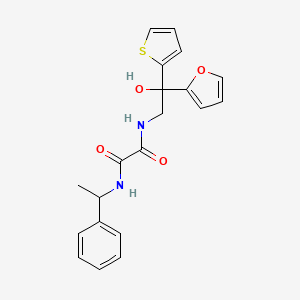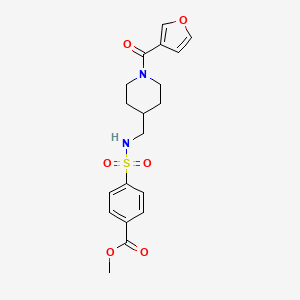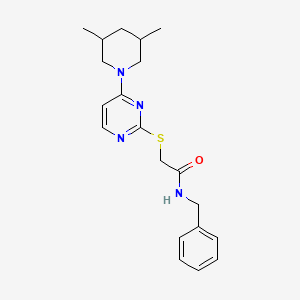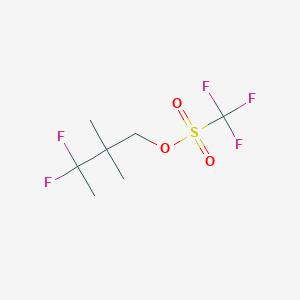
3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(1H-indazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, commonly known as QNZ, is a synthetic compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. QNZ belongs to the class of quinazoline-based compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
科学的研究の応用
Green Synthesis and Environmental Sustainability
Quinazoline-2,4(1H,3H)-dione derivatives, including compounds similar to the one , serve as essential intermediates in the pharmaceutical industry. They are foundational in synthesizing various commercially available drugs, such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. The synthesis of these compounds has seen significant advancements with an emphasis on environmental sustainability. For instance, methods involving the chemical fixation of CO2 to 2-aminobenzonitriles have been developed, promoting a green chemistry approach by utilizing nontoxic, inexpensive, and readily available materials. This method supports the synthesis of functionalized quinazoline-2,4(1H,3H)-diones, demonstrating an innovative strategy that aligns with sustainable and practical organic synthesis goals (Vessally et al., 2017).
Catalytic Synthesis Methods
The catalytic synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been explored, highlighting the efficiency of using cesium carbonate as a catalyst. This method has facilitated the synthesis of key intermediates for several drugs, underlining the versatility and potential of quinazoline derivatives in drug development. Different reaction parameters, such as bases, solvents, temperature, CO2 pressure, and reaction time, have been investigated to optimize the synthesis process (Patil et al., 2008).
Ionic Liquid-Mediated Synthesis
Another innovative approach is the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a catalyst. This method emphasizes solvent-free conditions, showcasing the role of ionic liquids in facilitating green chemistry practices. The process has proven effective in synthesizing a wide variety of aromatic aminobenzonitriles and N-heterocyclic carbonitriles, with the added benefit of the ionic liquid being recoverable and reusable (Patil et al., 2009).
特性
IUPAC Name |
3-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19-15-6-2-3-7-16(15)22-21(29)26(19)13-9-11-25(12-10-13)20(28)18-14-5-1-4-8-17(14)23-24-18/h1-8,13H,9-12H2,(H,22,29)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUYCQQQUWPRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(Furan-2-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B3014789.png)
![1H,2H,3H-pyrrolo[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B3014790.png)
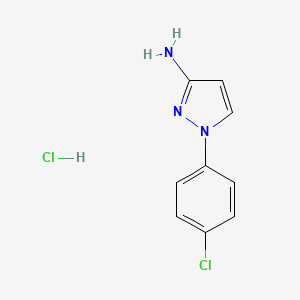
![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)
